molecular formula C8H5Cl3O B8553917 2,6-Dichloro-4-methylbenzoyl chloride

2,6-Dichloro-4-methylbenzoyl chloride

Cat. No.: B8553917
M. Wt: 223.5 g/mol
InChI Key: OSGGFKOSGNTQAU-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylbenzoyl chloride is a benzoyl chloride derivative featuring chlorine substituents at the 2- and 6-positions and a methyl group at the 4-position of the aromatic ring. This arrangement confers distinct electronic and steric properties: the electron-withdrawing chlorine atoms enhance the electrophilicity of the carbonyl carbon, while the methyl group provides mild electron-donating effects.

The compound is typically synthesized via treatment of 2,6-dichloro-4-methylbenzoic acid with oxalyl chloride in dichloromethane (DCM), catalyzed by dimethylformamide (DMF), following standard protocols for acid chloride preparation .

Properties

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

2,6-dichloro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl3O/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3

InChI Key

OSGGFKOSGNTQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromobenzoyl Chloride

  • Substituents : Single para-bromo group.
  • Electronic Effects : Bromine, being less electronegative but more polarizable than chlorine, creates a weaker electron-withdrawing effect. This results in moderate electrophilicity at the carbonyl carbon compared to the target compound.
  • Reactivity : Less reactive in nucleophilic acyl substitution due to reduced activation of the carbonyl group.
  • Safety : Requires stringent handling precautions, including immediate skin decontamination and respiratory protection, as detailed in its safety data sheet (SDS) .

3,5-Dibromo-4-methoxybenzoyl Chloride

  • Substituents : Meta-bromo and para-methoxy groups.
  • Electronic Effects : The methoxy group donates electrons via resonance, counteracting the electron-withdrawing effects of bromine. This reduces carbonyl electrophilicity significantly compared to the target compound.
  • Applications: Used in the synthesis of Tenovin-36, a thiourea-based anticancer agent, highlighting its utility in medicinal chemistry despite lower reactivity .

2,6-Dimethoxy-4-(trifluoromethyl)benzoyl Chloride

  • Substituents : Ortho-methoxy and para-trifluoromethyl groups.
  • Electronic Effects : Methoxy groups donate electrons, while the trifluoromethyl group withdraws electrons, creating a balanced electronic profile. This results in intermediate electrophilicity compared to the target compound.
  • Physical Properties : Higher molecular weight (268.62 g/mol) due to fluorine and methoxy substituents .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reactivity Profile Safety Considerations
2,6-Dichloro-4-methylbenzoyl chloride 2,6-Cl; 4-CH3 C₈H₅Cl₃O ~223.47* High electrophilicity; steric hindrance Corrosive; standard acid chloride precautions
4-Bromobenzoyl chloride 4-Br C₇H₄BrClO 219.46 Moderate reactivity Skin/eye irritant; requires PPE
3,5-Dibromo-4-methoxybenzoyl chloride 3,5-Br; 4-OCH₃ C₈H₅Br₂ClO₂ 352.39 Reduced electrophilicity Not explicitly detailed in sources
2,6-Dimethoxy-4-(trifluoromethyl)benzoyl chloride 2,6-OCH₃; 4-CF₃ C₁₀H₈ClF₃O₃ 268.62 Balanced EWG/EDG effects Follow acid chloride safety protocols

Research Findings and Implications

Meta-substituted analogs (e.g., 3,5-dibromo-4-methoxybenzoyl chloride) exhibit reduced steric effects but lower reactivity due to electronic modulation .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 2,6-dichloro substituents enhance electrophilicity more effectively than single para-halogenated derivatives (e.g., 4-bromobenzoyl chloride). However, electron-donating groups like methoxy or methyl can mitigate this effect .

Safety and Handling :

  • All benzoyl chlorides require rigorous safety measures, including inert atmosphere handling and immediate decontamination. Increased halogen content (e.g., multiple chlorines) may elevate corrosiveness .

Applications in Synthesis :

  • The target compound’s reactivity profile makes it suitable for synthesizing sterically demanding acylated products, whereas derivatives with methoxy or trifluoromethyl groups are preferred in contexts requiring controlled reactivity .

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